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molecular formula C12H17NO2 B105905 Ethyl 3-(benzylamino)propanoate CAS No. 23583-21-3

Ethyl 3-(benzylamino)propanoate

Cat. No. B105905
M. Wt: 207.27 g/mol
InChI Key: HCTJHQFFNDLDPF-UHFFFAOYSA-N
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Patent
US08163763B2

Procedure details

21% Sodium ethoxide in ethanol (21:79, sodium ethoxide:ethanol, 56.0 mL) was added dropwise to a mixture of ethyl-beta-benzylaminopropionate (22.178 g, 0.10700 mol) and diethyl oxalate (15.0 mL, 0.110 mol). The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and then water (about 200 mL) was added. The mixture was stirred for 5 min and then 1M HCl was added until pH 1. The mixture was vacuum filtered. The solids were collected and dried in vacuo overnight, and then crystallized from ethanol to give the desired product (20.946 g, 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.178 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH2:5]([O:7][C:8](=[O:19])[CH2:9][CH2:10][NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:6].[C:20](OCC)(=[O:26])[C:21](OCC)=[O:22]>C(O)C>[CH2:12]([N:11]1[C:21](=[O:22])[C:20](=[O:26])[CH:9]([C:8]([O:7][CH2:5][CH3:6])=[O:19])[CH2:10]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
22.178 g
Type
reactant
Smiles
C(C)OC(CCNCC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water (about 200 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
1M HCl was added until pH 1
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1=O)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.946 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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